An In-depth Technical Guide to the Synthesis and Purification of Amantadine and Rimantadine
An In-depth Technical Guide to the Synthesis and Purification of Amantadine and Rimantadine
Disclaimer: The compound "Somantadine" is not found in the scientific literature. This guide details the synthesis and purification of Amantadine and Rimantadine, structurally related antiviral drugs, which are presumed to be the compounds of interest.
This technical guide provides a comprehensive overview of the synthetic routes and purification protocols for amantadine and rimantadine. It is intended for researchers, scientists, and professionals involved in drug development and manufacturing.
Amantadine: Synthesis and Purification
Amantadine (1-adamantylamine) is an antiviral and anti-Parkinsonian drug.[1][2][3][4][5] Its synthesis has been approached through various methods, primarily starting from adamantane or its derivatives.
Synthetic Pathways
Two major synthetic strategies for amantadine are the Ritter reaction and direct amination methods.[6]
1. Synthesis via Ritter-type Reaction from Adamantane:
This common route involves the generation of an adamantyl cation, which then reacts with a nitrile source, followed by hydrolysis to yield the amine.
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Step 1: Formation of N-(1-adamantyl)formamide: Adamantane is reacted with nitric acid and potassium cyanide. The nitric acid facilitates the formation of an adamantyl carbocation, which then undergoes a Ritter reaction with the cyanide ion. Subsequent hydration in the acidic medium yields N-(1-adamantyl)formamide.[7]
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Step 2: Hydrolysis to Amantadine Hydrochloride: The formamide intermediate is then hydrolyzed using hydrochloric acid in ethanol to produce amantadine hydrochloride.[7]
2. Synthesis from 1-Bromoadamantane:
An alternative pathway begins with 1-bromoadamantane, which can be synthesized from adamantane.[6][8][9]
-
Step 1: Formation of N-(1-adamantyl)acetamide: 1-Bromoadamantane is reacted with acetylamide in the presence of sulfuric acid.[8]
-
Step 2: Hydrolysis to Amantadine: The resulting acetamide is then hydrolyzed with a strong base, such as sodium hydroxide in diethylene glycol, to yield amantadine.[9]
-
Step 3: Salt Formation: The free base is then converted to the hydrochloride salt by treatment with anhydrous HCl.[8]
3. One-Pot Synthesis from 1-Bromoadamantane:
More recent methods focus on efficiency and sustainability, such as a one-pot synthesis from 1-bromoadamantane using urea and methanol in the presence of a phase transfer catalyst.[6]
Experimental Protocols
Protocol 1: Synthesis of Amantadine Hydrochloride from Adamantane [7]
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N-(1-adamantyl)formamide Synthesis: Adamantane (138 g, 1.0 mol) is added to nitric acid (550 mL, 13 mol) with stirring at 25-30 °C over 30 minutes. Potassium cyanide (99 g, 1.5 mol) is then added portion-wise over 40 minutes while maintaining the temperature at 25-30 °C. The reaction mixture is heated to 60-65 °C and stirred for 5.5 hours. After cooling, ice water (700 mL) is added, and the mixture is stirred at 0-5 °C for 1 hour. The precipitated white solid is filtered and washed with cold water.
-
Hydrolysis to Amantadine Hydrochloride: A mixture of N-(1-adamantyl)formamide (5.42 g, 0.03 mol), ethanol (13 mL), and concentrated HCl (36%, 13 mL, 0.165 mol) is stirred at 80-85 °C for 1 hour. The solvent is then evaporated under vacuum to yield a white solid. Ethyl acetate (8 mL) is added, and the mixture is stirred at 50 °C for 30 minutes, followed by stirring at 0-5 °C for 1 hour. The resulting white solid product is filtered and dried under vacuum.
Protocol 2: One-Pot Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane [6]
This method utilizes 1-bromoadamantane, urea, and methanol with a phase transfer catalyst (TBAI) for a more direct route to amantadine hydrochloride. The reaction is carried out at 65°C for 2 hours, followed by in-situ salt formation with HCl.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Two-Step from Adamantane | Adamantane | Nitric acid, Potassium cyanide, HCl | 93.68 | 99.22 (GC) | [7] |
| Two-Step from 1-Bromoadamantane (via acetamide) | 1-Bromoadamantane | Acetylamide, Sulfuric acid, NaOH, HCl | 74 (overall) | - | [8] |
| One-Pot from 1-Bromoadamantane | 1-Bromoadamantane | Urea, Methanol, TBAI, HCl | 96.08 | - | [6] |
| Microwave-Assisted from Adamantane (via acetamide) | Adamantane | Acetonitrile, Sulfuric acid, NaOH, HCl | 71 (overall) | 99 | [10] |
Purification
The final product, amantadine hydrochloride, is typically purified by recrystallization.
-
Crude Product Dissolution: The crude amantadine is dissolved in dilute hydrochloric acid.[11]
-
Decolorization: The solution's temperature is raised to 50°C, and the pH is adjusted to 3-4 with hydrochloric acid. The temperature is then increased to 70-80°C. Activated carbon is added for decolorization, and the solution is stirred.[11]
-
Crystallization: The hot solution is filtered and then cooled to induce crystallization. Brine refrigeration can be used to facilitate this process.[11]
-
Isolation and Drying: The crystals are isolated by filtration, washed with a solvent like acetone, and then dried under a vacuum.[9][11]
Visualizations
Caption: Synthesis of Amantadine HCl from Adamantane.
Caption: Purification workflow for Amantadine HCl.
Rimantadine: Synthesis and Purification
Rimantadine, an α-methyl derivative of amantadine, is also an antiviral agent used against influenza A.[12][13][14]
Synthetic Pathways
The synthesis of rimantadine often starts from an adamantane derivative, leading to the formation of adamantane methyl ketone as a key intermediate.
1. Synthesis from 1-Adamantanecarboxylic Acid:
-
Step 1: Formation of Adamantane Methyl Ketone: 1-Adamantanecarboxylic acid is used in a one-pot reaction with diethyl malonate, activated by sodium, to produce adamantane methyl ketone.[13]
-
Step 2: Oximation: The ketone is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.[13]
-
Step 3: Reduction to Rimantadine: The oxime is subsequently reduced, for example, using Raney nickel as a catalyst, to yield rimantadine.[13]
-
Step 4: Salt Formation: The final product is obtained by forming the hydrochloride salt.[13]
2. Reductive Amination of 1-Acetyladamantane:
Another approach involves the direct reductive amination of 1-acetyladamantane. This process typically requires high temperatures and pressures with a metal catalyst.[15]
Experimental Protocols
Protocol 3: Synthesis of Rimantadine Hydrochloride from 1-Adamantanecarboxylic Acid [13]
-
Adamantane Methyl Ketone Synthesis: 1-Adamantanecarboxylic acid is reacted in a one-pot synthesis with diethyl malonate activated by sodium. The resulting product is recrystallized from water.
-
Oxime Formation: Adamantane methyl ketone and hydroxylamine hydrochloride are refluxed in absolute ethanol and pyridine for 3 hours. After cooling, the mixture is filtered, and the filter cake is washed with water and dried.
-
Reduction to Rimantadine: The oxime is catalytically reduced using Raney nickel (1.0%) at 55°C for 21 hours.
-
Salt Formation: The resulting rimantadine free base is converted to the hydrochloride salt by passing hydrochloric acid gas through a solution of the amine.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Reference |
| From 1-Adamantanecarboxylic Acid (via oxime) | 1-Adamantanecarboxylic Acid | Diethyl malonate, Sodium, Hydroxylamine HCl, Raney-Ni, HCl | 85 (from oxime) | [13] |
| From Adamantane Methyl Ketone (NaBH4 reduction) | Adamantane Methyl Ketone | Sodium borohydride, HCl, Ammonia water | 94.1 | [16] |
Purification
Similar to amantadine, rimantadine hydrochloride can be purified by recrystallization. The crude product is dissolved in a suitable solvent, potentially treated to remove impurities, and then crystallized by cooling or the addition of an anti-solvent. The pure crystals are then isolated and dried.
Visualizations
Caption: Synthesis of Rimantadine HCl.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. Amantadine | Parkinson's Foundation [parkinson.org]
- 3. Amantadine: MedlinePlus Drug Information [medlineplus.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ias.ac.in [ias.ac.in]
- 7. A modified method for synthesis of amantadine hydrochloride [revmedmilitar.sld.cu]
- 8. researchgate.net [researchgate.net]
- 9. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. CN102050744B - Synthesis method for Amantadine Hydrochloride - Google Patents [patents.google.com]
- 12. Rimantadine - Wikipedia [en.wikipedia.org]
- 13. Page loading... [guidechem.com]
- 14. Synthesis of Three Rimantadine Schiff Bases and Their Biological Effects on Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]
